

# Technical Monograph: 2-Chloro-1-(4-hexylphenyl)propan-1-one

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## Compound of Interest

Compound Name: 2-Chloro-1-(4-hexylphenyl)propan-1-one

CAS No.: 554439-49-5

Cat. No.: B2934361

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## Part 1: Chemical Identity & Physiochemical Profile[1][2][3]

This compound belongs to the class of alpha-haloketones. Its structure features a lipophilic hexyl chain at the para-position of a phenyl ring, coupled to a reactive alpha-chlorinated propanone side chain. This dual nature—highly lipophilic tail and highly electrophilic core—defines its reactivity and handling requirements.

### Nomenclature & Identification

| Property          | Detail   |
|-------------------|--|
| IUPAC Name        | 2-Chloro-1-(4-hexylphenyl)propan-1-one   |
| Common Synonyms   | 4'-Hexyl-2-chloropropiophenone;<br>-Chloro-4-hexylpropiophenone                  |
| Molecular Formula | C<br>H<br>ClO  |
| Molecular Weight  | 252.78 g/mol   |
| CAS Number        | Not widely listed in public registries; typically cited as "Hexedrone Precursor" |
| SMILES            | <chem>CCCCCC1=CC=C(C=C1)C(=O)C(C)Cl</chem>                                       |

## Physiochemical Properties (Predicted)

| Property      | Value / Description   |
|---------------|---|
| Appearance    | Pale yellow to amber oil or low-melting solid (dependent on purity).                |
| Boiling Point | ~340–350 °C (at 760 mmHg); decomposes upon prolonged heating.                       |
| Solubility    | Insoluble in water; highly soluble in DCM, chloroform, ethyl acetate, and methanol. |
| Stability     | Susceptible to photolytic degradation and hydrolysis in moist air (releasing HCl).  |
| Reactivity    | Potent electrophile (alkylating agent); lachrymator.                                |

## Part 2: Synthesis of Reference Standards

For research and forensic applications, high-purity reference materials are required. The industry-standard synthesis involves a Friedel-Crafts Acylation, which constructs the carbon skeleton while introducing the halogen in a single or two-step process.

## Synthetic Pathway (Friedel-Crafts Acylation)

The most direct route utilizes hexylbenzene and 2-chloropropionyl chloride, catalyzed by aluminum chloride (

). This method is preferred for its atom economy and direct formation of the target skeleton.

Reaction Scheme:

## Experimental Protocol

Note: This protocol is for the synthesis of analytical standards (~1g scale) and must be performed in a fume hood due to the evolution of HCl gas and the lachrymatory nature of the product.

Materials:

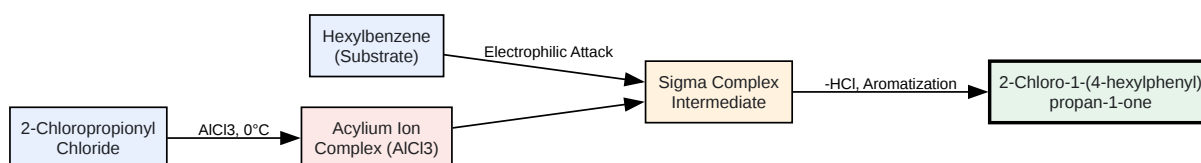
- Hexylbenzene (1.0 eq)
- 2-Chloropropionyl chloride (1.1 eq)
- Aluminum Chloride (   
 ), anhydrous (1.2 eq)
- Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

- Apparatus Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (   
 or   
 ). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl emissions.

- Lewis Acid Suspension: Charge the flask with and anhydrous DCM. Cool the suspension to 0–5 °C using an ice bath.
- Acyl Chloride Addition: Add 2-chloropropionyl chloride dropwise to the suspension. Stir for 15 minutes to form the acylium ion complex.
- Substrate Addition: Dissolve hexylbenzene in a minimal amount of DCM and add it slowly to the reaction mixture over 30 minutes. Critical: Maintain temperature < 5 °C to prevent isomerization or polymerization.
- Reaction Phase: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor progress via TLC (Hexane/EtOAc 9:1) or GC-MS.
- Quenching (Exothermic): Pour the reaction mixture slowly onto a slurry of crushed ice and dilute HCl. This hydrolyzes the aluminum complex.
- Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases.<sup>[1][2]</sup>
- Purification: Wash with water, saturated , and brine. Dry over and concentrate under reduced pressure.
- Isolation: The crude oil can be purified via flash column chromatography (Silica gel, Hexane/DCM gradient) to yield the pure ketone.

## Visualization of Synthetic Logic



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Figure 1: Mechanistic pathway for the Friedel-Crafts synthesis of the target alpha-chloroketone.

## Part 3: Analytical Characterization

Validating the identity of **2-Chloro-1-(4-hexylphenyl)propan-1-one** is critical for forensic differentiation from other "designer" analogs.

### Mass Spectrometry (GC-MS)

The fragmentation pattern is characteristic of alpha-chloroketones.

- Molecular Ion ( ): m/z 252 and 254 (3:1 ratio due to isotopes).
- Base Peak: m/z 189. This corresponds to the 4-hexylbenzoyl cation ( ), formed by alpha-cleavage (loss of the chlorinated ethyl group).
- Other Fragments:
  - m/z 91 (Tropylium ion, characteristic of alkylbenzenes).
  - m/z 217 ( , loss of chlorine radical).

### Nuclear Magnetic Resonance ( -NMR)

Solvent:

, 400 MHz

| Shift (ppm) | Multiplicity  | Integration | Assignment                                 |
|-------------|---------------|-------------|--|
| 7.85        | Doublet ( Hz) | 2H          | Aromatic protons ortho to carbonyl.        |
| 7.28        | Doublet ( Hz) | 2H          | Aromatic protons meta to carbonyl.         |
| 5.25        | Quartet ( Hz) | 1H          | Alpha-proton ( -Cl).                       |
| 2.65        | Triplet       | 2H          | Benzylic of hexyl chain.                   |
| 1.72        | Doublet ( Hz) | 3H          | Terminal methyl of propanone chain ( ).    |
| 1.25 – 1.35 | Multiplet     | 8H          | Internal methylene protons of hexyl chain. |
| 0.88        | Triplet       | 3H          | Terminal methyl of hexyl chain.            |

## Part 4: Reactivity & Stability Profile

Understanding the reactivity of this molecule is essential for both synthesis (conversion to amines) and stability studies (degradation).

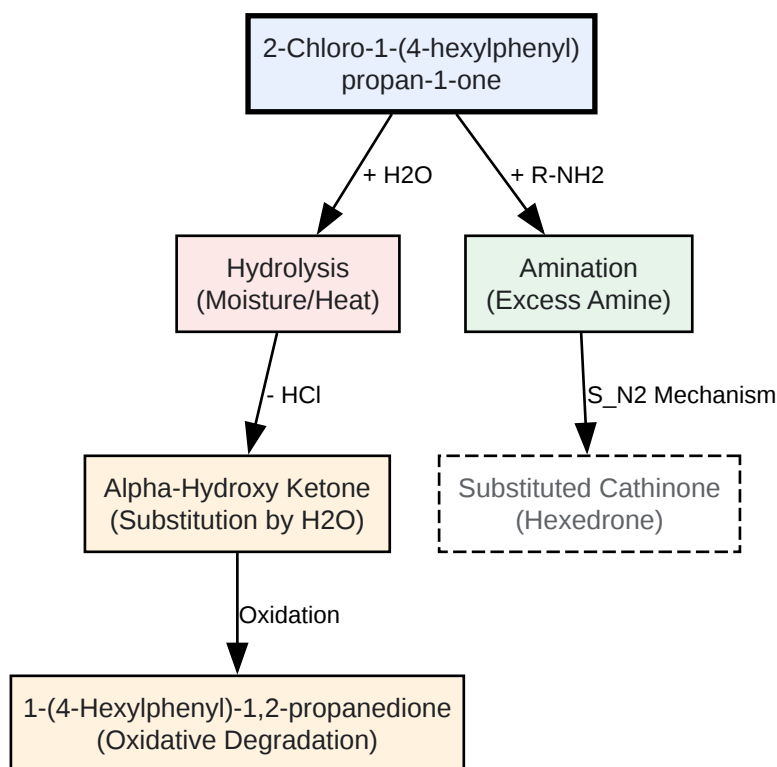
### Core Reactivity Modes

- Nucleophilic Substitution (

): The alpha-carbon is highly electrophilic due to the inductive effect of the carbonyl and the leaving group ability of chlorine. This is the primary site for reaction with amines (to form cathinones) or azides.

- Reduction: The carbonyl group can be reduced to an alcohol (forming halohydrins) using  $\text{NaBH}_4$ , or the entire ketone reduced to a methylene group (Clemmensen reduction).
- Photolytic Cleavage: Alpha-haloketones are sensitive to UV light, leading to radical formation and degradation.

## Degradation Pathways



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Figure 2: Primary reactivity and degradation pathways. Note: The amination pathway is shown for chemical context only.

## Part 5: Safety & Handling

Warning: **2-Chloro-1-(4-hexylphenyl)propan-1-one** is a potent lachrymator (tear-inducing agent) and skin irritant.

- Engineering Controls: All handling must occur within a certified chemical fume hood.

- PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
- Spill Management: Neutralize spills with a dilute solution of ammonia or sodium carbonate to degrade the alpha-haloketone functionality before cleanup.
- Storage: Store under inert gas ( or ) at 2–8 °C to prevent hydrolysis and discoloration.

## References

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